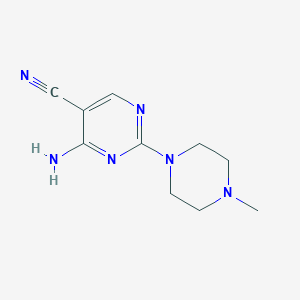

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C10H14N6 and its molecular weight is 218.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical step in cell division . As a result, the proliferation of cancer cells is hindered, contributing to the compound’s antitumor activity .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within cancer cells . These effects contribute to its potential as an antitumor agent .

Actividad Biológica

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile is a synthetic organic compound notable for its potential biological activities, particularly in pharmacology. The compound has a molecular formula of C10H14N6 and a molecular weight of approximately 218.26 g/mol. Its structure features a pyrimidine ring substituted with an amino group and a piperazine moiety, which enhances its interaction with biological targets.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. It has been studied for its ability to inhibit certain enzymes involved in cancer progression, suggesting its potential as an anticancer agent. The piperazine ring is believed to play a crucial role in enhancing the compound's interaction with various receptors and enzymes, thereby influencing their activity and potentially modulating biological pathways related to tumor growth.

Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes, which are critical in various biological processes. For instance, studies have demonstrated its efficacy in inhibiting cysteine proteases, which are implicated in several diseases, including cancer and parasitic infections. The nitrile group within the compound is known to form reversible thioimidate intermediates with cysteine residues, leading to enzyme inhibition .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been explored for its antimicrobial activity. Research has indicated that pyrimidine derivatives with similar structural features exhibit significant antimicrobial properties, suggesting that this compound may also possess similar capabilities .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | Lacks piperazine; simpler structure |

| 4-Amino-2-(1-piperidinyl)pyrimidine-5-carbonitrile | C10H12N4 | Contains piperidine instead of piperazine |

| 4-Amino-2-(3-methylpiperidinyl)-5-pyrimidinecarbonitrile | C10H14N6 | Different substitution pattern on the piperidine ring |

This table illustrates how the presence of the piperazine moiety in this compound may enhance its pharmacological properties compared to other derivatives.

Mechanistic Studies

Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects. For example, research on pyrimidine-quinoline hybrids has shown that compounds bearing a cyano group at the 5-position of the pyrimidine ring exhibit significant antiplasmodial activity against Plasmodium falciparum strains. This suggests that similar modifications in this compound could lead to enhanced biological activity against malaria .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Researchers are continually optimizing these synthetic pathways to improve yield and purity while exploring potential modifications that could enhance biological activity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimalarial Activity

One of the most promising applications of 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile is in the development of antimalarial drugs. Research has shown that analogs of this compound exhibit notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, compounds derived from this structure have demonstrated IC50 values in the lower micromolar to mid-nanomolar range, indicating strong efficacy against multiple strains of the parasite .

Table 1: Antimalarial Activity of Derivatives

| Compound | IC50 (µM) | Strain Tested |

|---|---|---|

| 25 | 0.3 | Dd2 |

| 27 | 0.6 | W2 |

| 23 | ~0.5 | Dd2, W2 |

These findings suggest that modifications to the piperazinyl linkers can enhance solubility and bioavailability, making these compounds viable candidates for further development as antimalarial agents .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications aimed at enhancing pharmacological properties. For example, the introduction of piperazinyl-based linkers has been shown to improve solubility at lower pH levels, which is beneficial for oral bioavailability .

Table 2: Synthesis Pathways

| Step | Reaction Type | Key Intermediates |

|---|---|---|

| 1 | Aromatic Substitution | Piperazine derivative |

| 2 | Mannich Reaction | Chalcone derivatives |

| 3 | Coupling Reactions | Target compounds |

These synthetic pathways highlight the versatility of the compound in generating analogs with varied biological activities.

Antimicrobial Properties

In addition to its antimalarial applications, this compound and its derivatives have been evaluated for antimicrobial activity. Studies indicate moderate to high effectiveness against various bacterial and fungal strains, positioning these compounds as potential candidates for developing new antimicrobial agents .

Table 3: Antimicrobial Activity Overview

| Compound | Activity Against | Standard Drug Comparison |

|---|---|---|

| 6 | Bacteria (various) | Nitrofurantoin |

| 4 | Fungi (various) | Clotrimazole |

Future Directions and Case Studies

The ongoing research into this compound's derivatives continues to uncover new therapeutic potentials. For instance, recent studies have focused on enhancing metabolic stability while retaining pharmacological activity. The predicted metabolic pathways indicate susceptibility to N-dealkylation, which researchers aim to mitigate through structural modifications .

Case Study: Development of Novel Antimalarial Agents

A recent study synthesized several analogs based on the core structure of this compound. These compounds underwent rigorous testing for both solubility and antiplasmodial activity, leading to the identification of several promising candidates with improved profiles compared to existing therapies like chloroquine .

Propiedades

IUPAC Name |

4-amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-13-7-8(6-11)9(12)14-10/h7H,2-5H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVINSPXXPZUMTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384679 |

Source

|

| Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103151-40-2 |

Source

|

| Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.